molecular formula C8H17NO B1275176 3-Piperidin-3-ylpropan-1-ol CAS No. 25175-58-0

3-Piperidin-3-ylpropan-1-ol

Cat. No. B1275176
CAS RN: 25175-58-0
M. Wt: 143.23 g/mol
InChI Key: CHCGEJVYCWSXML-UHFFFAOYSA-N
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Description

3-Piperidin-3-ylpropan-1-ol is a compound that falls within the broader class of piperidine derivatives, which are of significant interest in medicinal chemistry due to their pharmacological properties. Piperidine is a six-membered heterocyclic amine with one nitrogen atom, and its derivatives are known to exhibit a wide range of biological activities.

Synthesis Analysis

The synthesis of piperidine derivatives can be complex, involving multiple steps and various chemical reactions. For instance, a novel method for synthesizing a related compound, 3-(pyrrolidin-1-yl)piperidine, was proposed through the exhaustive catalytic hydrogenation of pyrrolylpyridine, which itself is prepared by condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran . Similarly, the synthesis of 1-aryloxy-3-piperidinylpropan-2-ols, which possess dual 5-HT(1A) receptor antagonism and serotonin reuptake inhibition, was discovered, highlighting the potential for antidepressant activity .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often confirmed using various spectroscopic techniques such as FT-IR, NMR, and single-crystal XRD analysis. For example, the structure of 3,5-diethyl-2,6-di(thiophen-2-yl)piperidin-4-on-1-ium picrate was confirmed using these methods, and the molecule was found to be stabilized by intermolecular and intramolecular hydrogen bonds . Similarly, the molecular geometry and vibrational analysis of a novel 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one were carried out using density functional theory (DFT) .

Chemical Reactions Analysis

Piperidine derivatives can participate in various chemical reactions. For instance, a three-component condensation involving pyridinium ylides, β-ketonitriles, and aldehydes was used to synthesize trans-4,5-dihydrofuran-3-carbonitriles, demonstrating the versatility of piperidine in facilitating complex transformations . Additionally, the synthesis of piperidin-4-ylphosphinic acid and related analogues involved a sequential Pudovik addition followed by a Barton deoxygenation procedure .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be influenced by their molecular structure. For example, the vibrational spectra and molecular structure of 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one were determined using computational methods, and the compound was found to have different stable conformers with the most stable one exhibiting specific dihedral angles . The crystal structure of a novel piperidine-4-one derivative showed that the piperidine ring adopts a twist boat conformation, which can affect its reactivity and physical properties .

Relevant Case Studies

Case studies involving piperidine derivatives often focus on their potential applications in medicinal chemistry. For instance, the dual 5-HT(1A) receptor antagonism and serotonin reuptake inhibition activities of 1-aryloxy-3-piperidinylpropan-2-ols suggest their use as new antidepressants . Additionally, the bioactivity of 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime against fungi indicates its potential as an antifungal agent . Molecular docking studies of (3E,5E)-1-ethyl-3,5-bis(naphthalen-1-yl-methylidene) piperidin-4-one with the human RORc protein suggest its role as a novel RORc inhibitor, which could have therapeutic implications .

Scientific Research Applications

Pharmacodynamics of Muscle Relaxants

Tolperisone, a compound closely related to 3-Piperidin-3-ylpropan-1-ol, is significant in the treatment of spasticity and related pains. Studies on whole animals, cell and tissue preparations, and molecular mechanisms on sodium and calcium channels reveal its extensive applicability in muscle relaxation and pain relief (Tekes, 2014).

Synthesis Methods in Medicinal Chemistry

3-(Pyrrolidin-1-yl)piperidine, structurally similar to 3-Piperidin-3-ylpropan-1-ol, has a unique conformational rigidity, making it significant in medicinal chemistry. Novel synthesis methods, crucial for large-scale production, have been developed for such compounds, highlighting their importance in drug development (Smaliy et al., 2011).

Antidepressant Research

A series of 1-aryloxy-3-piperidinylpropan-2-ols, closely related to 3-Piperidin-3-ylpropan-1-ol, have been discovered to possess dual activities: 5-HT1A receptor antagonism and serotonin reuptake inhibition. This finding is pivotal in the development of new antidepressants beyond SSRIs (Takeuchi et al., 2003).

Piperidine Derivatives in Drug Discovery

Derivatives of 3-(Piperidin-1-yl)propan-1-ols are explored for various pharmacological properties. These derivatives play a crucial role in the development of new drugs for diverse medical conditions, underlining the versatility of the piperidine structure in medicinal chemistry (Vardanyan, 2018).

Molecular Structure and Drug Activity

Studies on compounds like 3-Piperidin-3-ylpropan-1-ol show the relationship between molecular structure and drug activity. For instance, the crystal structure analysis of similar compounds contributes to understanding their pharmacological properties, such as anticonvulsant activities (Georges et al., 1989).

properties

IUPAC Name

3-piperidin-3-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c10-6-2-4-8-3-1-5-9-7-8/h8-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCGEJVYCWSXML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405717
Record name 3-piperidin-3-ylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Piperidin-3-ylpropan-1-ol

CAS RN

25175-58-0
Record name 3-piperidin-3-ylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 500 mL Parr hydrogenation bottle was charged with 3-Pyridinepropanol (10.0 g, 72.9 mmol), platinum(IV)oxide hydrate (Adam's Catalyst) (500 mg), AcOH (30 mL), and HCl, 37% (1 mL). Contents of the bottle were hydrogenated at 47 psi for three days. EtOH and water were added, and the reaction mixture was filtered through CELITE. NaOH (10 N) was added and the mixture was extracted with methylene chloride, dried with anhydrous MgSO4, filtered and concentrated. The product was concentrated from PhMe and used without further purification. 1H NMR (CD3OD): δ 3.55 (t, J=5 Hz, 2H), 3.0{tilde over (5)} 2.95 (m, 2H), 2.5{tilde over (5)} 2.45 (m, 1H), 2.23 (t, J=10 Hz, 1H), 1.8 9 1.86 (m, 1H), 1.7{tilde over (0)} 1.66 (m, 1H), 1.6 0 1.44 (m, 4H), 1.2{tilde over (8)} 1.22 (m, 2H), 1.0 6 1.00 (m, 1H) ppm.
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10 g
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500 mg
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